Diantimony trioxide

Catalog No.
S519037
CAS No.
1309-64-4
M.F
Sb2O3
O3Sb2
M. Wt
291.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diantimony trioxide

CAS Number

1309-64-4

Product Name

Diantimony trioxide

IUPAC Name

antimony(3+);oxygen(2-)

Molecular Formula

Sb2O3
O3Sb2

Molecular Weight

291.52 g/mol

InChI

InChI=1S/3O.2Sb/q3*-2;2*+3

InChI Key

GHPGOEFPKIHBNM-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Sb+3].[Sb+3]

Solubility

Solubility in water, g/l at 22.2 °C: 0.0033 (none)

Synonyms

Antimony trioxide; Antimony sesquioxide; Antimonous oxide; Oxo-oxostibanyloxystibane; Diantimony trioxide.

Canonical SMILES

[O-2].[O-2].[O-2].[Sb+3].[Sb+3]

Description

The exact mass of the compound Diantimony trioxide is 289.79 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/l at 22.2 °c: 0.0033 (none). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Antimony - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are the sources for the factual statements mentioned above:

  • [1] Yongjie Li et al. "Recent advances in fabrication and application of antimony sulfide and antimony oxide-based thin-film transistors." Journal of Materials Science: Materials in Electronics (2018)
  • [2] G. H. Rao et al. "High-performance ultraviolet photodetectors based on Sb2O3 nanowires." ACS Nano (2011)
  • [3] Lufeng Wang et al. "Recent progress in antimony-based anode materials for Li-ion batteries." Chemical Society Reviews (2016)
  • [4] Yufeng Liu et al. "Composite Sb2O3 Electrodes with Enhanced Electrochemical Performance for Lithium-Ion Batteries." Industrial & Engineering Chemistry Research (2018)
  • [5] Shuai Li et al. "Visible-light photocatalytic activity of Sb2O3 decorated g-C3N4 composites for efficient degradation of rhodamine B." RSC Advances (2015)
  • [6] Jingjing Mao et al. "Facile synthesis of flower-like Sb2O3 microspheres with enhanced photocatalytic activity." New Journal of Chemistry (2014)
  • [7] Jinxiu Li et al. "Antibacterial activity of luteolin-functionalized mesoporous silica nanoparticles loaded with antimony trioxide." International Journal of Nanomedicine (2011)

Diantimony trioxide, with the chemical formula Sb2O3\text{Sb}_2\text{O}_3, is an inorganic compound that appears as a white, crystalline solid. It is primarily utilized as a flame retardant and is insoluble in water. The compound is formed naturally in two mineral forms: valentinite and senarmontite. Diantimony trioxide exhibits amphoteric properties, meaning it can react both as an acid and a base, depending on the conditions .

Diantimony trioxide is suspected of causing cancer []. It can irritate the skin, eyes, and respiratory system upon exposure []. Long-term exposure to Sb2O3 dust can lead to lung problems.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling Sb2O3 [].
  • Avoid inhalation, ingestion, and skin contact [].
  • Properly dispose of waste according to local regulations [].

  • Formation from Antimony: It can be produced by heating antimony in the presence of oxygen:
    4Sb+3O22Sb2O34\text{Sb}+3\text{O}_2\rightarrow 2\text{Sb}_2\text{O}_3
  • Reactions with Acids: When treated with nitric acid, diantimony trioxide oxidizes to form antimony pentoxide:
    Sb2O3+2HNO32Sb2O5+2NO+H2O\text{Sb}_2\text{O}_3+2\text{HNO}_3\rightarrow 2\text{Sb}_2\text{O}_5+2\text{NO}+\text{H}_2\text{O}
  • Reduction: It can be reduced back to metallic antimony by heating with carbon:
    Sb2O3+3C2Sb+3CO\text{Sb}_2\text{O}_3+3\text{C}\rightarrow 2\text{Sb}+3\text{CO}
  • Reactions with Halogens: Diantimony trioxide reacts with halogens to form corresponding antimony trihalides:
    2\text{Sb}+3\text{Cl}_2\rightarrow 2\text{SbCl}_3$$[1][4][5].

Diantimony trioxide is recognized for its potential biological effects, particularly its carcinogenicity during production processes. While it is not significantly absorbed through skin or gastrointestinal routes, inhalation exposure poses health risks, including respiratory issues and potential carcinogenic effects due to long-term exposure .

The synthesis of diantimony trioxide can be achieved through several methods:

  • Roasting Stibnite: The most common method involves roasting stibnite (\text{Sb}_2\text{S}_3) in the presence of oxygen:
    2\text{Sb}_2\text{S}_3+9\text{O}_2\rightarrow 2\text{Sb}_2\text{O}_3+6\text{SO}_2
  • Oxidation of Antimony Metal: This method involves heating antimony metal in air or oxygen to directly produce diantimony trioxide.
  • Hydrolysis of Antimony Trichloride: Antimony trichloride can be hydrolyzed under controlled conditions to yield diantimony trioxide .

Diantimony trioxide has a wide range of applications:

  • Flame Retardant: Primarily used in plastics, textiles, and rubber to enhance fire resistance.
  • Catalyst: Employed in the production of polyethylene terephthalate.
  • Pigment: Utilized in paints and ceramics.
  • Glass Manufacturing: Acts as an additive to improve properties .

Studies on the interactions of diantimony trioxide with other compounds reveal its amphoteric nature, allowing it to react with both acids and bases. Its behavior in various pH environments shows that solubility increases significantly above pH levels of around seven, indicating potential environmental impacts when released into ecosystems .

Diantimony trioxide shares similarities with several other compounds, particularly those containing antimony or other metal oxides. Some notable compounds include:

CompoundFormulaProperties/Uses
Antimony Pentoxide\text{Sb}_2\text{O}_5Oxidizing agent; used in glass and ceramics
Antimony Trichloride\text{SbCl}_3Used in organic synthesis and as a catalyst
Antimony Sulfide\text{Sb}_2\text{S}_3Pigment; used in fireworks and batteries
Antimony Tetroxide\text{Sb}_2\text{O}_4Intermediate compound; less common than diantimony trioxide

Each of these compounds has unique properties and applications that differentiate them from diantimony trioxide, particularly regarding their reactivity and stability under various conditions .

Conventional Industrial Synthesis Routes

Pyrometallurgical Re-volatilization of Crude Antimony Trioxide

The pyrometallurgical re-volatilization of crude antimony trioxide represents one of the most established industrial synthesis routes for producing high-purity diantimony trioxide. This two-step process begins with the oxidation of crude stibnite to crude antimony trioxide, followed by purification through sublimation [1] [2].

The initial step involves roasting crude stibnite (antimony trisulfide) in furnaces operating at temperatures ranging from 500 to 1000 degrees Celsius. The fundamental reaction proceeds according to the equation: 2 Antimony₂Sulfur₃ + 9 Oxygen₂ → 2 Antimony₂Oxygen₃ + 6 Sulfur Dioxide₂ [1]. This oxidation process generates volatile antimony trioxide, primarily as a di-molecule of tetra-antimony hexoxide (Antimony₄Oxygen₆), which can be effectively captured in off-gas systems [3].

The second step involves purification of the crude antimony trioxide through controlled sublimation. Rotary kilns represent the most commonly employed technology for this volatilization process, achieving antimony trioxide yields ranging from 95 to 98 percent with high throughput capabilities [4] [2]. These kilns demonstrate remarkable adaptability to different ore compositions and maintain independence from the specific nature of the raw materials [2].

Critical process control parameters include kiln-feed rates, burner positioning, and cooling rates, which significantly influence product quality and recovery efficiency [2]. Modern rotary kilns utilize hot air for heating, reducing gas flow rates and minimizing gangue entrainment, although temperature fluctuations may occasionally result in charge melting [2]. The process produces crude antimony trioxide containing approximately 81 percent antimony, 0.3 percent arsenic, and 0.15 percent nickel through volatilizing roast of sulfide concentrate [2].

Direct Oxidation of Metallic Antimony

Direct oxidation of metallic antimony represents an alternative industrial synthesis route practiced extensively in European facilities. This method involves the controlled oxidation of antimony metal in furnaces under carefully regulated atmospheric conditions [1]. The reaction proceeds as an exothermic process, where antimony metal reacts with oxygen to form antimony trioxide through sublimation [1].

The direct oxidation process offers several advantages, including the ability to control particle size formation through precise manipulation of process conditions within the furnace and gas flow systems [1]. The reaction generates antimony trioxide through sublimation, which is subsequently recovered using bag filter systems. The size of the formed particles can be precisely controlled by adjusting temperature, gas flow rates, and residence time within the reaction chamber [1].

This methodology demonstrates particular effectiveness when starting with high-purity metallic antimony feedstock, as it eliminates many of the impurities typically associated with sulfide-based raw materials. The process achieves high efficiency rates and produces antimony trioxide with excellent physical properties suitable for various industrial applications [1]. Temperature control remains critical, as the exothermic nature of the reaction requires careful thermal management to prevent overheating and ensure consistent product quality.

Advanced Synthesis Techniques

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal synthesis techniques represent advanced methodologies for producing diantimony trioxide nanoparticles under controlled temperature and pressure conditions. These approaches offer precise control over particle size, morphology, and crystalline structure through manipulation of reaction parameters [5] [6].

Hydrothermal synthesis typically employs temperatures around 200 degrees Celsius under autoclave pressure conditions for approximately 6 hours [7]. This method successfully produces antimony trioxide nanoparticles with average sizes of approximately 20.89 nanometers, demonstrating excellent size uniformity [5]. The process utilizes polyethylene glycol as both a reducing and stabilizing agent, facilitating controlled nucleation and growth of antimony trioxide crystals [6].

Solvothermal approaches expand upon hydrothermal principles by utilizing various organic solvents instead of water as the reaction medium. Temperature ranges for solvothermal synthesis span from 600 to 1200 degrees Celsius, depending on the specific solvent system and desired product characteristics [8] [6]. The method demonstrates remarkable versatility in producing nanoparticles with sizes ranging from 5 to 50 nanometers, with particle morphology varying from spherical to rhombic and ultimately cubic structures as temperature increases [8].

The decoupled temperature and pressure hydrothermal system represents a recent advancement in this field, operating at temperatures between 100 and 300 degrees Celsius under pressures ranging from 2 to 20 megapascals [9]. This innovative approach enables rapid production of sub-micron particles without requiring isothermal time, significantly accelerating the synthesis process compared to conventional hydrothermal methods [9].

Critical process parameters include reaction temperature, pressure, reaction time, solvent composition, and the presence of stabilizing agents. The formation of antimony trioxide occurs through controlled precipitation and crystallization, with high-pressure water facilitating dehydration reactions and promoting antimony compound formation at lower temperatures [9].

Green Synthesis Using Bio-Reduction Agents

Green synthesis methodologies utilizing bio-reduction agents represent an environmentally sustainable approach to antimony trioxide production. These techniques employ plant extracts and naturally occurring biomolecules as reducing and capping agents, eliminating the need for hazardous chemicals and high-energy processes [10] [11].

The synthesis using Dioscorea alata tuber extract exemplifies this approach, where antimony chloride serves as the starting material and plant extract functions as both reducing and capping agent [10]. The process involves dissolving antimony chloride in ethanol, followed by dropwise addition of tuber extract under constant stirring. The reaction mixture undergoes autoclaving at 121 degrees Celsius and 15 pounds pressure for 21 minutes [10].

This bio-reduction method successfully produces ultra-fine grade antimony trioxide nanoparticles with cube-like morphology and average sizes of 346.4 nanometers [10]. X-ray diffraction analysis confirms the formation of pure antimony trioxide nanoparticles, demonstrating the effectiveness of plant-based reducing agents [10]. The synthesized materials fall within the ultra-fine grade specifications required for specialized industrial applications.

The mechanism of bio-reduction involves phytochemicals such as ketones, aldehydes, tannins, flavonoids, amides, terpenoids, and carboxylic acids present in plant extracts [11]. These compounds possess electron-donating capabilities, facilitating the reduction of metal ions to nanoparticles [11]. The process occurs through recognition, reduction, limited nucleation, and growth stages, where metal ions are initially trapped on protein surfaces through electrostatic interactions [11].

Plant extract concentration significantly influences the synthesis outcome, with studies demonstrating that 0.1 to 10 grams of plant materials can effectively synthesize nanoparticles [11]. The concentration of phytochemicals varies among plant species and within plant families, directly affecting the quantity and quality of synthesized antimony trioxide nanoparticles [11].

Purity Control and Sublimation Refinement Processes

Sublimation refinement represents the cornerstone technology for achieving high-purity diantimony trioxide in industrial production. This process exploits the volatile nature of antimony trioxide to separate it from non-volatile impurities through controlled thermal treatment under specific atmospheric conditions [12].

The sublimation process operates within a wide temperature range, with sublimation becoming noticeable below the melting point of 654 degrees Celsius and proceeding very rapidly at temperatures substantially below the theoretical boiling point of 1456 degrees Celsius [12]. Optimal purification typically occurs between 654 and 1000 degrees Celsius, where sublimation rates are sufficiently high to enable efficient separation while preventing decomposition [12].

Atmospheric composition plays a critical role in sublimation refinement success. Suitable gases include carbon dioxide, nitrogen, and combustion gases containing nitrogen, carbon dioxide, and water vapor with restricted oxygen content [12]. The gas atmosphere should remain neutral to slightly oxidizing, with oxygen content not exceeding 5 to 7 percent to prevent formation of non-volatile antimony compounds [12]. Moving atmosphere is essential, as the quantity of antimony trioxide volatilized is directly proportional to the volume of sweeping gas used [12].

Industrial sublimation refinement systems typically consist of three essential components: furnace, flue, and bag house collection systems [12]. The furnace may be a muffle, retort, tube, pan, or kettle design, externally heated by gas, oil, coal, or coke. Alternatively, reverberatory or cupel furnace configurations can be employed with direct heating through combustion gas contact [12].

Process control in sublimation refinement focuses on preventing formation of non-volatile antimony compounds such as antimony antimonates and lead antimonates, which can form films on antimony trioxide particles and suppress sublimation [12]. The critical atmospheric composition range of neutral to moderately oxidizing (not exceeding 7 percent oxygen) prevents this film formation while maintaining adequate sublimation rates [12].

Quality standards for commercial antimony trioxide require minimum purity of 99.5 percent antimony trioxide content, with arsenic content limited to 0.1 percent and lead oxide content varying from less than 0.25 percent for low-grade applications to less than 2.5 percent for high-grade applications [13]. High-purity grades achieve 99.9 to 99.999 percent purity through advanced sublimation refinement techniques [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

WHITE CRYSTALLINE ODOURLESS POWDER.

Exact Mass

289.79

Boiling Point

1550 °C (partially sublimes)

Density

Density (at 24 °C): 5.9 g/cm³

Appearance

Solid powder

Melting Point

656 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P217481X5E

GHS Hazard Statements

Aggregated GHS information provided by 2413 companies from 26 notifications to the ECHA C&L Inventory.;
H351 (99.96%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 574 °C: 130

Pictograms

Health Hazard

Health Hazard

Other CAS

1327-33-9
12412-52-1
1309-64-4

General Manufacturing Information

Antimony oxide: ACTIVE

Dates

Modify: 2024-04-14
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2: Indurkar AR, Sangoi VD, Moon ND, Nimbalkar MS. Novel synthesis of ultra-fine Sb(2)O(3) nanocubes using plant extract. IET Nanobiotechnol. 2019 Aug;13(6):593-596. doi: 10.1049/iet-nbt.2018.5314. PubMed PMID: 31432791.
3: Al-Namshah KS, Mohamed RM. Silver-Doped Antimony Trioxide Nanocomposites for the Photocatalytic Reduction of Nitrobenzene. J Nanosci Nanotechnol. 2019 Jun 1;19(6):3528-3535. doi: 10.1166/jnn.2019.16654. PubMed PMID: 30744781.
4: Wu Q, Jeong T, Park S, Sun J, Kang H, Yoon T, Song YJ. Two-dimensional semiconducting and single-crystalline antimony trioxide directly-grown on monolayer graphene. Chem Commun (Camb). 2019 Feb 21;55(17):2473-2476. doi: 10.1039/c8cc09416k. PubMed PMID: 30734776.
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6: Wu Z, Cheng J, Guo X, Ding C, Jin X, Ren Q, Zheng M, Wang L, Zhao W. The processes and mechanism of antimony sequestered by red blood cells and its metabolic conjugation with hemoglobin in rats. Toxicology. 2018 Sep 1;408:46-53. doi: 10.1016/j.tox.2018.06.006. Epub 2018 Jun 13. PubMed PMID: 29908219.
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8: Elnaggar MY, Fathy ES, Hassan MM. Investigation of physico-mechanical properties of flexible poly (vinyl chloride) filled with antimony trioxide using ionizing radiation. Environ Technol. 2019 Sep;40(23):3054-3061. doi: 10.1080/09593330.2018.1461247. Epub 2018 Apr 12. PubMed PMID: 29613848.
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11: Nguyen VK, Choi W, Park Y, Yu J, Lee T. Characterization of diversified Sb(V)-reducing bacterial communities by various organic or inorganic electron donors. Bioresour Technol. 2018 Feb;250:239-246. doi: 10.1016/j.biortech.2017.11.044. Epub 2017 Nov 22. PubMed PMID: 29174901.
12: Wu CC, Chen YC. Assessment of Industrial Antimony Exposure and Immunologic Function for Workers in Taiwan. Int J Environ Res Public Health. 2017 Jun 26;14(7). pii: E689. doi: 10.3390/ijerph14070689. PubMed PMID: 28672853; PubMed Central PMCID: PMC5551127.
13: Pan YT, Wang DY. Fabrication of low-fire-hazard flexible poly (vinyl chloride) via reutilization of heavy metal biosorbents. J Hazard Mater. 2017 Oct 5;339:143-153. doi: 10.1016/j.jhazmat.2017.05.047. Epub 2017 Jun 15. PubMed PMID: 28646683.
14: Hu X, He M. Organic ligand-induced dissolution kinetics of antimony trioxide. J Environ Sci (China). 2017 Jun;56:87-94. doi: 10.1016/j.jes.2016.09.006. Epub 2016 Oct 15. PubMed PMID: 28571874.
15: El Shanawany S, Foda N, Hashad DI, Salama N, Sobh Z. The potential DNA toxic changes among workers exposed to antimony trioxide. Environ Sci Pollut Res Int. 2017 May;24(13):12455-12461. doi: 10.1007/s11356-017-8805-z. Epub 2017 Mar 30. PubMed PMID: 28361399.
16: Hanari N, Otake T, Itoh N, Wada A, Ohata M. Development of plastic disks containing flame retardants for elucidating changes in their concentrations due to simulated weathering and the application of these disks to weathering tests. Environ Monit Assess. 2017 Feb;189(2):92. doi: 10.1007/s10661-017-5808-7. Epub 2017 Jan 31. PubMed PMID: 28144875.
17: Sekhar VC, Nampoothiri KM, Mohan AJ, Nair NR, Bhaskar T, Pandey A. Microbial degradation of high impact polystyrene (HIPS), an e-plastic with decabromodiphenyl oxide and antimony trioxide. J Hazard Mater. 2016 Nov 15;318:347-354. doi: 10.1016/j.jhazmat.2016.07.008. Epub 2016 Jul 6. PubMed PMID: 27434738.
18: Zhu L, Wang ZT, Xu HB, Sun RB, Zhang H, Zhang JB. Exposure Assessment of Sb2O3 in PET Food Contact Materials. Biomed Environ Sci. 2016 Apr;29(4):305-13. doi: 10.3967/bes2016.040. PubMed PMID: 27241743.
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